molecular formula C10H16F3NO2 B10908676 [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid

[1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid

Cat. No.: B10908676
M. Wt: 239.23 g/mol
InChI Key: SSAKNCNMXYRBPE-UHFFFAOYSA-N
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Description

[1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid: is a heterocyclic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a trifluoropropyl group attached to the piperidine ring, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group is introduced via nucleophilic substitution reactions using trifluoropropyl halides.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

[1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets. The trifluoropropyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act on various pathways, including enzyme inhibition and receptor modulation, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetic acid: can be compared with other piperidine derivatives such as:

Uniqueness

The presence of the trifluoropropyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability.

Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

2-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetic acid

InChI

InChI=1S/C10H16F3NO2/c11-10(12,13)3-6-14-4-1-8(2-5-14)7-9(15)16/h8H,1-7H2,(H,15,16)

InChI Key

SSAKNCNMXYRBPE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC(=O)O)CCC(F)(F)F

Origin of Product

United States

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